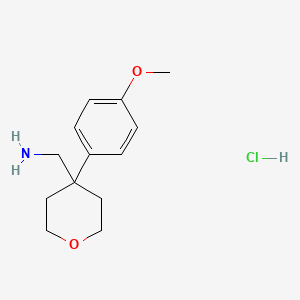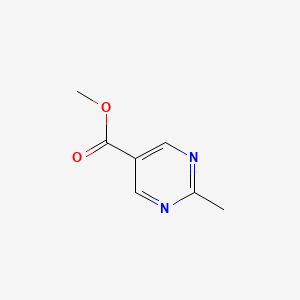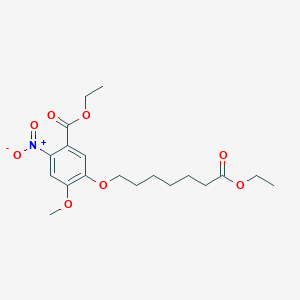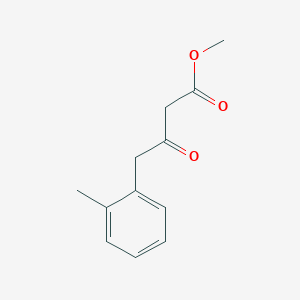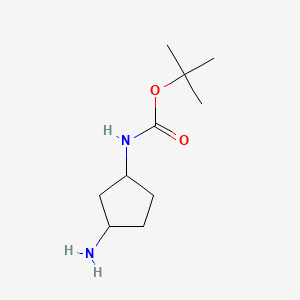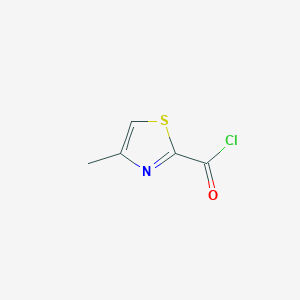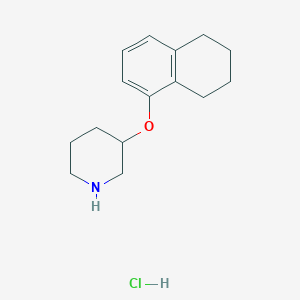![molecular formula C10H13N3 B1390211 2-(2-甲基-1H-苯并[d]咪唑-5-基)乙胺 CAS No. 933748-01-7](/img/structure/B1390211.png)
2-(2-甲基-1H-苯并[d]咪唑-5-基)乙胺
描述
2-(2-Methyl-1H-benzo[d]imidazol-5-yl)ethanamine is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine consists of a benzimidazole ring substituted with a methyl group at the second position and an ethanamine group at the fifth position.
科学研究应用
2-(2-Methyl-1H-benzo[d]imidazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other functional materials.
作用机制
Mode of Action
It’s worth noting that compounds with substituents on the 3rd position of the imidazole ring have shown outstanding antibacterial activity .
Biochemical Pathways
It’s known that imidazole derivatives have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. Additionally, 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine can induce apoptosis by activating caspase pathways and downregulating anti-apoptotic genes . In normal cells, it may enhance cellular metabolism by upregulating genes involved in energy production and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under physiological conditions but may degrade over extended periods . Long-term exposure to 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases .
Metabolic Pathways
2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine is crucial for its activity and function. It has been found to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions to form the benzimidazole core. The resulting intermediate is then subjected to reductive amination with ethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine or nitro groups if present in the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.
相似化合物的比较
2-(1H-benzo[d]imidazol-2-yl)ethanamine: Lacks the methyl group at the second position.
2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine: Contains a methoxy group instead of a methyl group.
2-(1H-benzo[d]imidazol-5-yl)ethanamine: Lacks the methyl group at the second position.
Uniqueness: The presence of the methyl group at the second position of the benzimidazole ring in 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine can influence its chemical reactivity and biological activity. This structural modification may enhance the compound’s binding affinity to specific molecular targets, leading to improved biological effects compared to its analogs.
属性
IUPAC Name |
2-(2-methyl-3H-benzimidazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-12-9-3-2-8(4-5-11)6-10(9)13-7/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEACQPUGPABGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669052 | |
| Record name | 2-(2-Methyl-1H-benzimidazol-6-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933748-01-7 | |
| Record name | 2-(2-Methyl-1H-benzimidazol-6-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


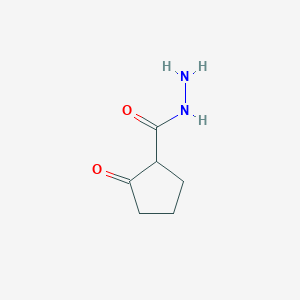



![Thieno[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1390136.png)
